molecular formula C19H17N3OS B2866877 4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-33-4

4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2866877
CAS RN: 361168-33-4
M. Wt: 335.43
InChI Key: BNIQOGYPNNXPPF-UHFFFAOYSA-N
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Description

4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound with a molecular formula of C21H19N3OS. It is commonly referred to as "compound X" in scientific literature. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Heterocyclic Synthesis

A significant application of compounds related to "4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" is in the synthesis of heterocyclic compounds. These substances serve as precursors or intermediates in the formation of complex molecules with potential biological activity. For instance, Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the versatility of these compounds in generating pharmacologically relevant structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Anti-inflammatory Agents

Compounds structurally related to "4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" have been investigated for their antimicrobial and anti-inflammatory properties. Kamal El-Dean et al. (2015) reported the synthesis of novel thieno[2,3-c]pyrazole compounds and demonstrated their significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as anti-fungal and anti-inflammatory activities. This suggests potential applications in developing new therapeutic agents (Kamal El-Dean, Zaki, & Abdulrazzaq, 2015).

Antiviral Activity

The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored for antiviral activity, particularly against the H5N1 influenza virus. Hebishy, Salama, and Elgemeie (2020) describe a method leading to compounds with notable antiviral activities, indicating the potential of these molecules in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Biological Evaluation and Spectral Characterization

Ahmed et al. (2018) conducted studies on thienopyrazole derivatives, including their synthesis, reactions, and spectral characterization. Such research underscores the importance of structural analysis in understanding the biological relevance of these compounds, which can lead to the discovery of novel drugs with improved pharmacological profiles (Ahmed, El-Dean, Zaki, & Radwan, 2018).

Anticancer Evaluation

Further, the synthesis of N-substituted benzamides and their evaluation as anticancer agents has been an area of interest. Compounds derived from "4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" have shown promise in preclinical studies, indicating potential utility in cancer therapy. Ravinaik et al. (2021) synthesized a series of benzamide derivatives and evaluated their anticancer activity, demonstrating the potential of these compounds in targeted cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

properties

IUPAC Name

4-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-13-7-9-14(10-8-13)19(23)20-18-16-11-24-12-17(16)21-22(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIQOGYPNNXPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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